molecular formula C8H9N3O3 B13821333 2-Propanone,O-(5-nitro-2-pyridinyl)oxime(9CI)

2-Propanone,O-(5-nitro-2-pyridinyl)oxime(9CI)

Cat. No.: B13821333
M. Wt: 195.18 g/mol
InChI Key: PJTZRTFJKXVVOU-UHFFFAOYSA-N
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Description

2-Propanone,O-(5-nitro-2-pyridinyl)oxime(9CI) is a chemical compound with the molecular formula C8H9N3O3. It is known for its unique structure, which includes a nitro group attached to a pyridine ring and an oxime group linked to a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanone,O-(5-nitro-2-pyridinyl)oxime(9CI) typically involves the reaction of 5-nitro-2-pyridinecarboxaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium under reflux conditions to yield the desired oxime .

Industrial Production Methods

While specific industrial production methods for 2-Propanone,O-(5-nitro-2-pyridinyl)oxime(9CI) are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Propanone,O-(5-nitro-2-pyridinyl)oxime(9CI) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Propanone,O-(5-nitro-2-pyridinyl)oxime(9CI) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propanone,O-(5-nitro-2-pyridinyl)oxime(9CI) involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxime group can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

    2-Propanone,O-(5-nitro-2-thiazolyl)oxime: Similar structure but with a thiazole ring instead of a pyridine ring.

    2-Propanone,O-(5-nitro-2-furanyl)oxime: Contains a furan ring instead of a pyridine ring.

    2-Propanone,O-(5-nitro-2-pyrimidinyl)oxime: Features a pyrimidine ring in place of the pyridine ring.

Uniqueness

2-Propanone,O-(5-nitro-2-pyridinyl)oxime(9CI) is unique due to its specific combination of functional groups and the presence of a pyridine ring. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C8H9N3O3

Molecular Weight

195.18 g/mol

IUPAC Name

N-(5-nitropyridin-2-yl)oxypropan-2-imine

InChI

InChI=1S/C8H9N3O3/c1-6(2)10-14-8-4-3-7(5-9-8)11(12)13/h3-5H,1-2H3

InChI Key

PJTZRTFJKXVVOU-UHFFFAOYSA-N

Canonical SMILES

CC(=NOC1=NC=C(C=C1)[N+](=O)[O-])C

Origin of Product

United States

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